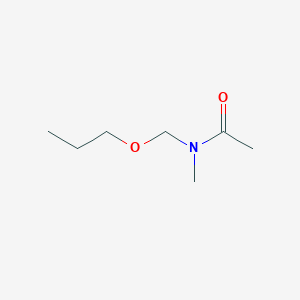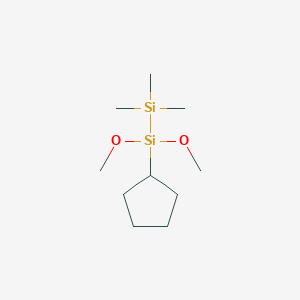
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane is an organosilicon compound characterized by the presence of a cyclopentyl group, two methoxy groups, and two trimethylsilyl groups
Métodos De Preparación
The synthesis of 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane typically involves the reaction of cyclopentylmagnesium bromide with chlorodimethylsilane, followed by methoxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, producing a range of substituted silanes.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar compounds to 1-Cyclopentyl-1,1-dimethoxy-2,2,2-trimethyldisilane include:
1-Cyclopentyl-2,2,2-trifluoroethanol: This compound has a similar cyclopentyl group but differs in its functional groups, leading to distinct chemical properties and applications.
1-Cyclopentyl-2,2-dimethyl-1-propanol: Another related compound with a cyclopentyl group, but with different substituents, resulting in varied reactivity and uses
The uniqueness of this compound lies in its combination of methoxy and trimethylsilyl groups, which confer specific chemical properties that are valuable in both research and industrial applications.
Propiedades
Número CAS |
142602-67-3 |
|---|---|
Fórmula molecular |
C10H24O2Si2 |
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
cyclopentyl-dimethoxy-trimethylsilylsilane |
InChI |
InChI=1S/C10H24O2Si2/c1-11-14(12-2,13(3,4)5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
Clave InChI |
TVLYLATXSIXPEV-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1CCCC1)(OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)


![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)

![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)
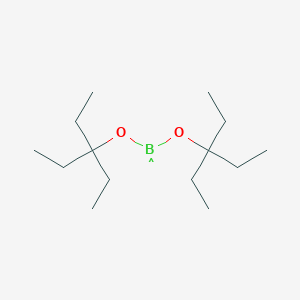
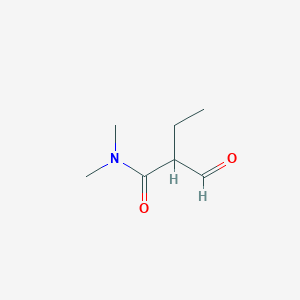
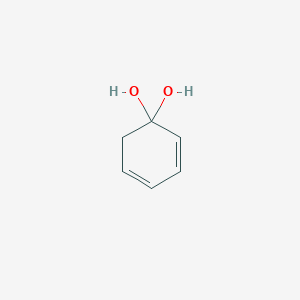
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12556545.png)
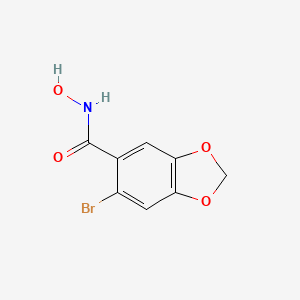
![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
